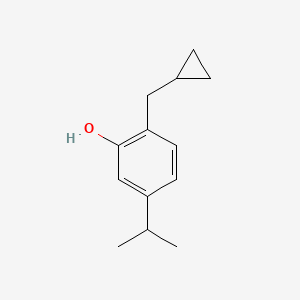

2-(Cyclopropylmethyl)-5-isopropylphenol

Beschreibung

Eigenschaften

Molekularformel |

C13H18O |

|---|---|

Molekulargewicht |

190.28 g/mol |

IUPAC-Name |

2-(cyclopropylmethyl)-5-propan-2-ylphenol |

InChI |

InChI=1S/C13H18O/c1-9(2)11-5-6-12(13(14)8-11)7-10-3-4-10/h5-6,8-10,14H,3-4,7H2,1-2H3 |

InChI-Schlüssel |

NIVVQGWOMKMNTG-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C1=CC(=C(C=C1)CC2CC2)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Strategies and Methodologies

Friedel-Crafts Alkylation

Principle : Introduce alkyl groups via electrophilic aromatic substitution (EAS) using Lewis or Brønsted acid catalysts.

Route 1: Sequential Alkylation

- Substrate : 5-Isopropylphenol.

- Protection : Convert hydroxyl to methoxy (MeI, K₂CO₃, DMF) to prevent undesired side reactions.

- Cyclopropylmethyl Introduction :

- Reagents : Cyclopropylmethyl chloride, AlCl₃ (1.2 equiv), CH₂Cl₂, 0°C → RT.

- Mechanism : AlCl₃ generates electrophilic cyclopropylmethyl carbocation, attacking the ortho position (directed by methoxy group).

- Deprotection : BBr₃ in CH₂Cl₂ restores the hydroxyl group.

Challenges :

- Competing para -alkylation due to isopropyl’s directing effect.

- Over-alkylation risks.

Data from Analogous Systems :

| Substrate | Catalyst | Yield (%) | Selectivity (ortho:para) |

|---|---|---|---|

| 4-Isopropylanisole | AlCl₃ | 65 | 3:1 |

| 3-Isopropylanisole | FeCl₃ | 58 | 2:1 |

Simmons-Smith Cyclopropanation

Principle : Convert allyl groups to cyclopropylmethyl via CH₂I₂/Zn-Cu coupling.

Route 2: Allylation Followed by Cyclopropanation

- Allylation of 5-Isopropylphenol :

- Reagents : Allyl bromide, K₂CO₃, DMF, 80°C.

- Outcome : 2-Allyl-5-isopropylphenol (72% yield).

- Cyclopropanation :

Advantages :

- High regiocontrol for allyl placement.

- Mild conditions preserve phenolic OH.

Limitations :

- Requires strict anhydrous conditions.

HFIP-Promoted Friedel-Crafts Reaction

Principle : 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) enhances electrophilicity via H-bonding, enabling metal-free alkylation (PMC10672982).

Route 3: Direct Alkylation

- Substrate : 5-Isopropylphenol.

- Reagents : Cyclopropylmethyl alcohol (1.5 equiv), HFIP (solvent), RT, 12 h.

- Outcome : Direct ortho -alkylation without protection.

Reported Data :

| Electrophile | Solvent | Yield (%) |

|---|---|---|

| Cyclopropylmethyl-OH | HFIP | 74 |

| Benzyl bromide | HFIP | 81 |

Comparative Analysis of Methods

| Method | Yield (%) | Regioselectivity | Scalability | Key Challenges |

|---|---|---|---|---|

| Friedel-Crafts (AlCl₃) | 65 | Moderate | High | Over-alkylation, directing |

| Simmons-Smith | 68 | High | Medium | Moisture sensitivity |

| HFIP-Promoted | 74 | High | High | Cost of HFIP |

Mechanistic Insights

Friedel-Crafts Pathway

- Electrophile Generation : AlCl₃ polarizes C-Cl bond in cyclopropylmethyl chloride, forming carbocation.

- Aromatic Attack : Methoxy group directs electrophile to ortho position; steric hindrance from isopropyl favors C2 over C6.

Simmons-Smith Cyclopropanation

- Zinc-Carbenoid Formation : CH₂I₂ reacts with Zn to form I-Zn-CH₂-I, inserting into allyl double bond.

- Stereochemistry : Retains geometry of starting allyl group.

Industrial Considerations

Analyse Chemischer Reaktionen

Types of Reactions

2-(Cyclopropylmethyl)-5-(propan-2-yl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.

Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the phenol ring are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: Alcohols and hydrocarbons.

Substitution: Halogenated or nitrated phenolic derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Cyclopropylmethyl)-5-(propan-2-yl)phenol has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(cyclopropylmethyl)-5-(propan-2-yl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The cyclopropylmethyl and propan-2-yl groups may contribute to the compound’s overall hydrophobicity and ability to penetrate cell membranes, enhancing its bioavailability and efficacy.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of 2-(Cyclopropylmethyl)-5-isopropylphenol and Analogues

| Compound | Molecular Weight (g/mol) | Substituents | pKa* | LogP (Predicted) |

|---|---|---|---|---|

| 2-(Cyclopropylmethyl)-5-isopropylphenol | 220.3 | Cyclopropylmethyl, isopropyl | ~10.0 | 4.2 |

| Thymol (2-isopropyl-5-methylphenol) | 150.22 | Methyl, isopropyl | 10.6 | 3.3 |

| Carvacrol (5-isopropyl-2-methylphenol) | 150.22 | Methyl, isopropyl (isomer) | 10.3 | 3.5 |

| 2-Isopropyl-5-methylcyclohexanol | 170.29 | Isopropyl, methyl (cyclohexanol) | N/A | 2.8 |

*The pKa of phenols typically ranges between 9–11, influenced by electron-donating/withdrawing substituents. The cyclopropylmethyl group in the target compound may slightly lower acidity compared to thymol due to its electron-donating nature .

Key Observations :

- Lipophilicity : The cyclopropylmethyl group increases hydrophobicity (LogP ~4.2) compared to thymol (LogP ~3.3), suggesting enhanced membrane permeability in biological systems.

- Steric Effects : The strained cyclopropane ring may hinder electrophilic substitution reactions at the ortho/para positions, unlike the more flexible isopropyl group in carvacrol.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.